molecular formula C10H17NO4 B179892 Boc-N-(Allyl)-Glycine CAS No. 145618-68-4

Boc-N-(Allyl)-Glycine

Cat. No. B179892
Key on ui cas rn: 145618-68-4
M. Wt: 215.25 g/mol
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

2-(Allyl(tert-butoxycarbonyl)amino)acetic acid (49.6 g, 156 mmol), tetrahydrofuran (600 mL), and triethylamine (36.3 g, 359 mmol) is added to an Erlenmeyer flask and the mixture is cooled to 0° C. Pivaloyl chloride (31 g, 253 mmol) is added drop wise and the reaction is stirred at room temperature for 3 hours and then cooled to 0° C. N,O-dimethylhydroxylamine hydrochloride (28 g, 283 mmol), triethylamine (33 mL, 237 mmol) and tetrahydrofuran (400 mL) are then added. The ice bath is removed and the reaction is stirred at room temperature for 3 hours. The mixture is concentrated under reduced pressure. The resulting residue is dissolved in water (300 mL) and extracted with ethyl acetate (2×300 mL). The organic phases are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by silica gel flash chromatography, eluting with hexane/acetone (1:0) to hexane/acetone (1:1) to give the title compound (32 g, 54%). 1H NMR (CDCl3) mixture of two rotamers (60:40) δ 1.42, 1.44 (s, 9H), 3.16, 3.17 (s, 3H), 3.66, 3.69 (s, 3H), 3.88-3.98 (m, 2H), 4.01, 4.11 (s, 2H), 5.10-5.18 (m, 2H), 5.73-5.85 (m, 1H).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][C:6]([OH:8])=O)[CH:2]=[CH2:3].C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.Cl.[CH3:31][NH:32][O:33][CH3:34]>O1CCCC1>[CH2:1]([N:4]([CH2:5][C:6]([N:32]([O:33][CH3:34])[CH3:31])=[O:8])[C:9](=[O:10])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
C(C=C)N(CC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
36.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
28 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with hexane/acetone (1:0) to hexane/acetone (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)N(C(OC(C)(C)C)=O)CC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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